molecular formula C18H21N5O4 B4664498 N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4664498
M. Wt: 371.4 g/mol
InChI Key: GYNQMOIQXMBPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MNPA belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide exerts its pharmacological effects by binding to specific receptors in the body. It has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. These mechanisms of action make N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide a potential candidate for the treatment of mood disorders and addiction.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to decrease the levels of cortisol, a hormone involved in the stress response. These effects make N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide a potential therapeutic agent for the treatment of mood disorders and stress-related disorders.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have high selectivity and affinity for certain receptors in the body, making it a potential candidate for targeted drug delivery. However, N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has a low solubility in water, making it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One potential direction is the development of N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide derivatives with improved pharmacological properties. Another potential direction is the study of the effects of N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide on other receptors in the body, which may lead to the identification of new therapeutic targets. Additionally, the use of N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes. Overall, the study of N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has shown promising results in several scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. N-(2-methoxy-4-nitrophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a high affinity for certain receptors in the body, making it a potential therapeutic agent for targeted drug delivery.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-27-17-11-15(23(25)26)4-5-16(17)20-18(24)22-9-7-21(8-10-22)13-14-3-2-6-19-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQMOIQXMBPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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